molecular formula C30H34ClN7O10S2 B606585 Cefiderocol CAS No. 1225208-94-5

Cefiderocol

Cat. No.: B606585
CAS No.: 1225208-94-5
M. Wt: 752.2 g/mol
InChI Key: DBPPRLRVDVJOCL-FQRUVTKNSA-N
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Mechanism of Action

Target of Action

Cefiderocol, a cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .

Mode of Action

This compound acts by binding to and inhibiting PBPs, thereby preventing cell wall synthesis and ultimately causing death of the bacterial cell . Unlike other β-lactam antibiotics, this compound is a siderophore that can undergo active transport into the bacterial cell through iron channels . This unique mechanism allows this compound to be effective against multidrug-resistant strains, including extended-spectrum β-lactamase producers and carbapenemase-producing bacteria .

Biochemical Pathways

This compound exploits two mechanisms to enter the bacterial cell: passive diffusion through the outer membrane porins, and active transport through siderophore uptake systems by binding to extracellular iron . Once inside the cell, this compound binds to PBPs, inhibiting the synthesis of the bacterial cell wall and leading to cell death .

Pharmacokinetics

This compound exhibits linear pharmacokinetics over a broad range of clinically relevant doses, with unchanged renal excretion being the main route of elimination . The geometric means of the volume of distribution and clearance in individuals with normal kidney function were 15.8 L and 4.70 L/h, respectively . In patients with end-stage renal disease, clearance was 1.10 L/h . Time above the minimum inhibitory concentration is the main predictor of efficacy .

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the bacterial cell . Clinical trials have demonstrated a 72.6% rate of symptom resolution and bacterial eradication with this compound compared to 54.6% with the comparator, imipenem/cilastatin .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of this compound . Additionally, the presence of iron in the environment can affect the siderophore activity of this compound, which is crucial for its transport into the bacterial cell .

Biochemical Analysis

Biochemical Properties

Cefiderocol plays a crucial role in biochemical reactions by targeting and inhibiting penicillin-binding proteins (PBPs) located on the bacterial cell wall. This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death . This compound interacts with various enzymes, including β-lactamases, and demonstrates high stability against hydrolysis by both serine- and metallo-β-lactamases . The catechol moiety on the C-3 side chain of this compound chelates iron, facilitating its transport across the bacterial outer membrane via specialized iron transporter channels .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It disrupts the formation of the bacterial cell wall by binding to PBPs, leading to bacterial cell death . This antibiotic influences cell function by interfering with cell signaling pathways and gene expression related to cell wall synthesis. This compound’s ability to chelate iron and utilize the bacterial iron uptake system enhances its efficacy against Gram-negative bacteria .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to PBPs, inhibiting peptidoglycan synthesis, and ultimately causing bacterial cell lysis . The siderophore-like property of this compound allows it to enter the bacterial periplasmic space through active transport via siderophore uptake systems and passive diffusion through outer membrane porins . This dual mechanism of entry enhances its antibacterial activity and stability against β-lactamases .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown promising stability and efficacy over time. It demonstrates linear pharmacokinetics over a broad range of clinically relevant doses, with unchanged renal excretion as the main route of elimination . Studies have indicated that this compound maintains its antibacterial activity over extended periods, with no significant degradation observed . Long-term effects on cellular function have been positive, with this compound showing sustained efficacy against Gram-negative bacteria .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Dose-proportional increases in maximum plasma concentrations and areas under the concentration-time curve have been observed with increasing doses . This compound has demonstrated promising in vivo efficacy in several animal models, with no significant toxic or adverse effects at high doses . Threshold effects have been noted, with higher doses leading to increased antibacterial activity .

Metabolic Pathways

This compound is primarily excreted unchanged through the kidneys, with no significant metabolism observed . It does not interact with metabolizing enzymes or drug transporters, indicating a low potential for drug-drug interactions . The primary metabolic pathway involves renal excretion, with this compound showing linear pharmacokinetics and a kidney function-dependent elimination .

Transport and Distribution

This compound is transported and distributed within cells and tissues through active iron transport systems and passive diffusion . The catechol moiety on this compound facilitates its transport across the bacterial outer membrane, allowing it to reach the periplasmic space and exert its antibacterial effects . The drug shows a volume of distribution and clearance that are dependent on kidney function, supporting dose adjustments based on renal function .

Subcellular Localization

This compound localizes primarily in the periplasmic space of Gram-negative bacteria, where it binds to PBPs and inhibits cell wall synthesis . The siderophore-like property of this compound allows it to hijack the bacterial iron transport machinery, achieving high periplasmic concentrations . This subcellular localization is crucial for its antibacterial activity and effectiveness against multidrug-resistant pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefiderocol is synthesized through a multi-step process involving the formation of a cephalosporin core and the attachment of a catechol-type siderophore moiety. The key steps include:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Cefiderocol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Cefiderocol represents a significant advancement in the fight against multidrug-resistant bacterial infections, offering a unique mechanism of action and broad-spectrum efficacy. Its development and application continue to be a focus of scientific research and clinical practice.

Properties

Key on ui mechanism of action

Cefiderocol acts by binding to and inhibiting penicillin-binding proteins (PBPs), preventing cell wall synthesis and ultimately causing death of the bacterial cell. Like other β-lactam antibiotics cefiderocol is able to enter bacterial cells via passive diffusion through porins. Unlike other β-lactams, cefiderocol contains a chlorocatechol group which allows it to chelate iron. Once bound to ferric iron cefiderocol is able to undergo active transport into bacterial cells through iron channels in the outer cell membrane such as those encoded by the *cirA* and *fiu* genes in *E. coli* or the *PiuA* gene in *P. aeruginosa*. Once inside the cell, cefiderocol binds to and inhibits PBP3 with high affinity thereby preventing the linking of peptodoglycan layers via the pentapeptide bridge. PBP1a, 1b, 2,and 4 are also bound and inhibited by cefiderocol but with a lesser potency than PBP3 and are therefore expected to contribute less to its antibacterial effect.

CAS No.

1225208-94-5

Molecular Formula

C30H34ClN7O10S2

Molecular Weight

752.2 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C30H34ClN7O10S2/c1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31/h5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47)/t20-,26-/m1/s1

InChI Key

DBPPRLRVDVJOCL-FQRUVTKNSA-N

SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-]

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-]

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-]

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis5

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

S-649266;  S 649266;  S649266;  GSK2696266D;  GSK-2696266D;  GSK 2696266D;  S-649266D;  S 649266D;  S649266D;  Cefiderocol;  Fetroja.

Origin of Product

United States

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